

Etalocib Sodium: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Etalocib sodium

Cat. No.: B7852604

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etalocib sodium, also known by its developmental codes LY293111 and VML-295, is a potent and selective small molecule that has garnered significant interest in the fields of inflammation and oncology.^[1] It functions as a dual-acting agent, exhibiting antagonism at the leukotriene B4 (LTB4) receptor and agonism at the peroxisome proliferator-activated receptor-gamma (PPARγ).^[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological activities of **Etalocib sodium**, tailored for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

Etalocib sodium is the sodium salt of Etalocib. Its chemical structure is characterized by a complex diaryl ether linkage. The systematic IUPAC name for **Etalocib sodium** is sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate.^[1]

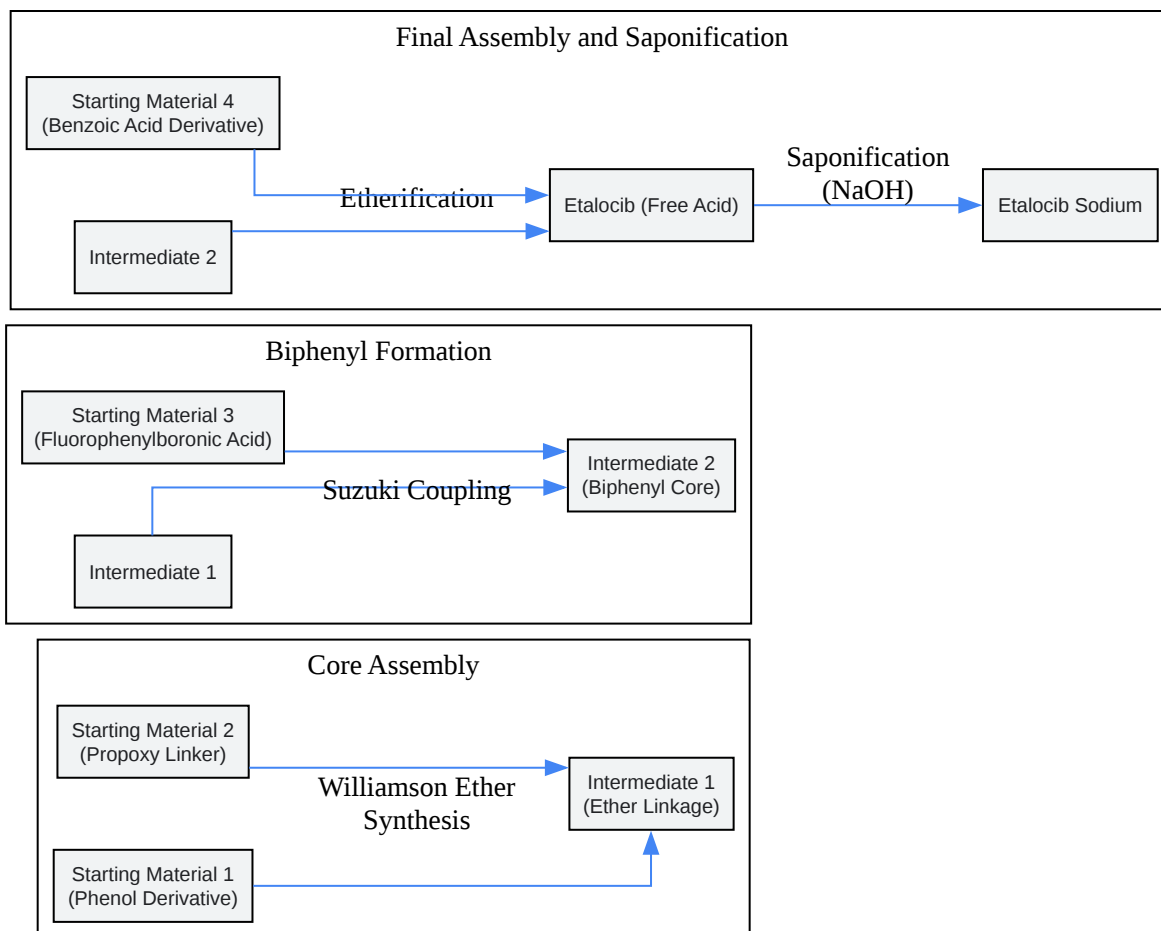
Table 1: Chemical and Physicochemical Properties of **Etalocib Sodium**

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | sodium 2-(3-(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate | [1] |
| Synonyms | LY293111 sodium, VML-295 sodium | [1] |
| CAS Number | 152608-41-8 | |
| Molecular Formula | C ₃₃ H ₃₂ FNaO ₆ | |
| Molecular Weight | 566.60 g/mol | |
| Exact Mass | 566.2081 | |
| SMILES | CCCC1c(cccc1Oc2ccccc2C(=O)[O-])OCCCOc3cc(c(cc3CC)-c4ccc(cc4)F)O.[Na+] | |

Synthesis of Etalocib

While a detailed, step-by-step industrial synthesis protocol for **Etalocib sodium** is not publicly available, the synthesis can be conceptualized based on principles of ether and biaryl synthesis. A plausible retro-synthetic analysis suggests the key steps would involve the formation of the diaryl ether and biphenyl linkages.

A potential synthetic workflow is outlined below. This diagram represents a logical sequence of reactions that could be employed to construct the Etalocib molecule.



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*A plausible synthetic workflow for **Etalocib sodium**.*

Biological Activity and Mechanism of Action

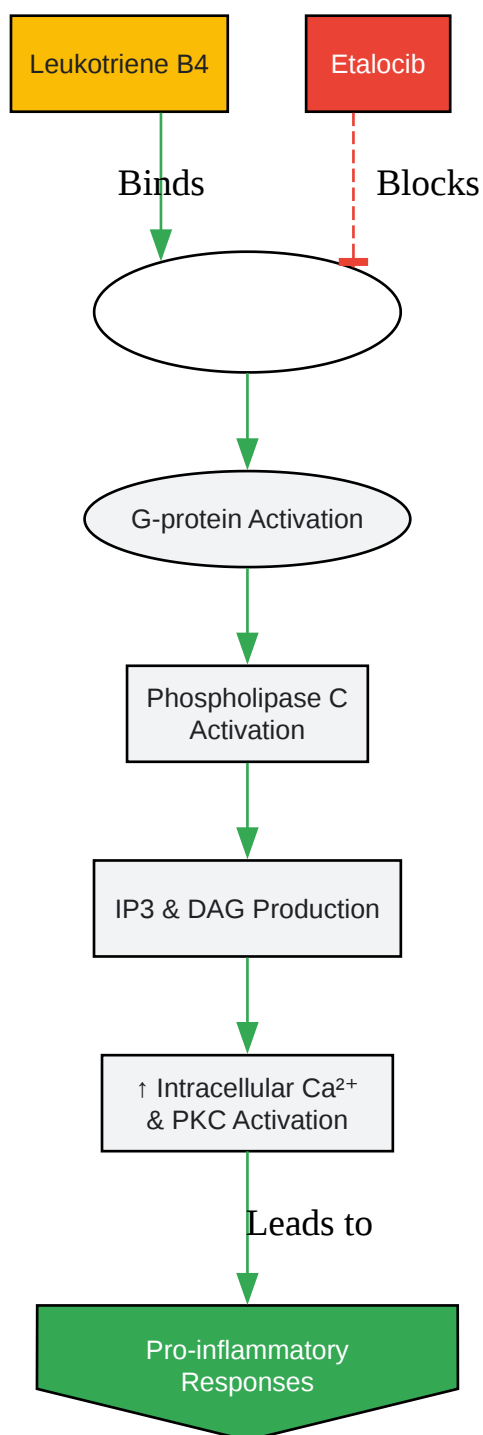
Etalocib's dual mechanism of action contributes to its anti-inflammatory and anti-neoplastic properties.

Table 2: Biological Activity of Etalocib

| Target | Activity | Potency | Reference |
|--|------------|----------------------------|-----------|
| Leukotriene B4 Receptor (LTB4R) | Antagonist | IC ₅₀ ≈ 5–10 nM | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist | EC ₅₀ ≈ 1–5 μM | |

Leukotriene B4 Receptor Antagonism

Leukotriene B4 is a potent lipid mediator of inflammation that, upon binding to its receptor (BLT1), triggers a signaling cascade leading to chemotaxis, degranulation, and production of reactive oxygen species in immune cells. By competitively inhibiting this interaction, Etalocib can mitigate these pro-inflammatory responses.

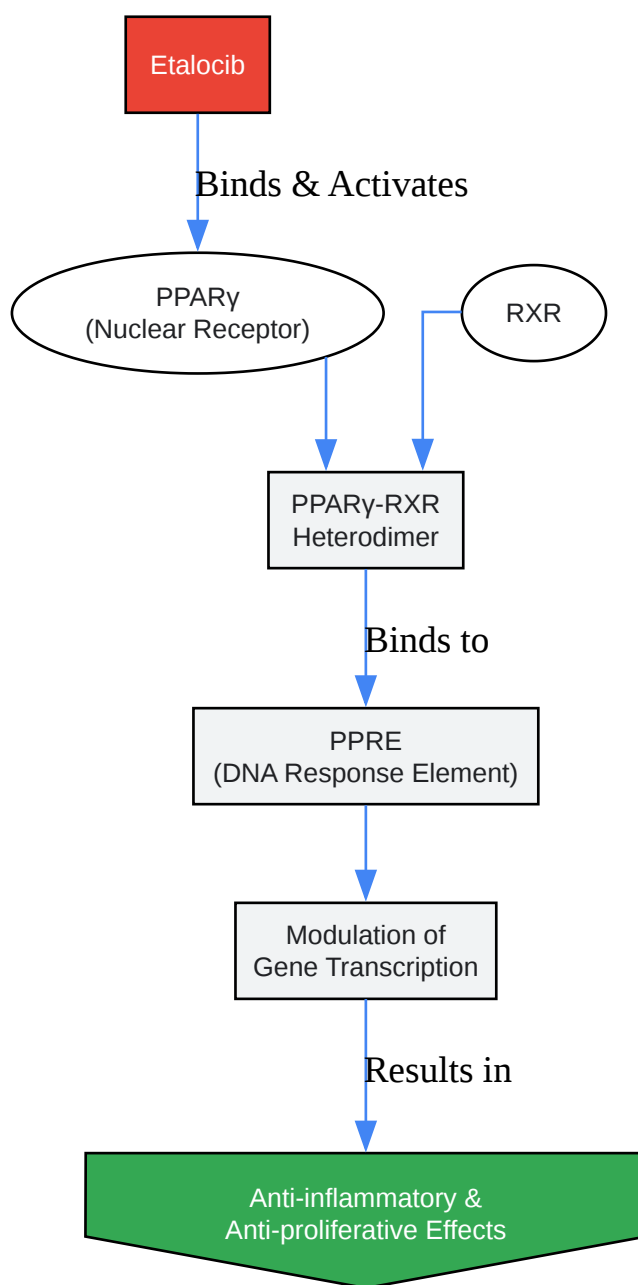


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Signaling pathway of LTB4 receptor antagonism by Etalocib.

PPAR γ Agonism

PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. As an agonist, Etalocib binds to and activates PPAR γ . The activated receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to anti-inflammatory and anti-proliferative effects.



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Signaling pathway of PPAR γ agonism by Etalocib.

Pharmacokinetics

Preclinical studies in Fischer 344 rats have provided initial insights into the pharmacokinetic profile of Etalocib. Following oral administration of [^{14}C]-labeled Etalocib, the primary metabolic pathway was found to be glucuronidation. The major metabolites identified were phenolic (ether), acyl, and bisglucuronides of the parent compound. A portion of Etalocib-derived material was observed to be irreversibly bound to plasma proteins, which may contribute to a longer than expected half-life of the total radioactivity compared to the parent drug.

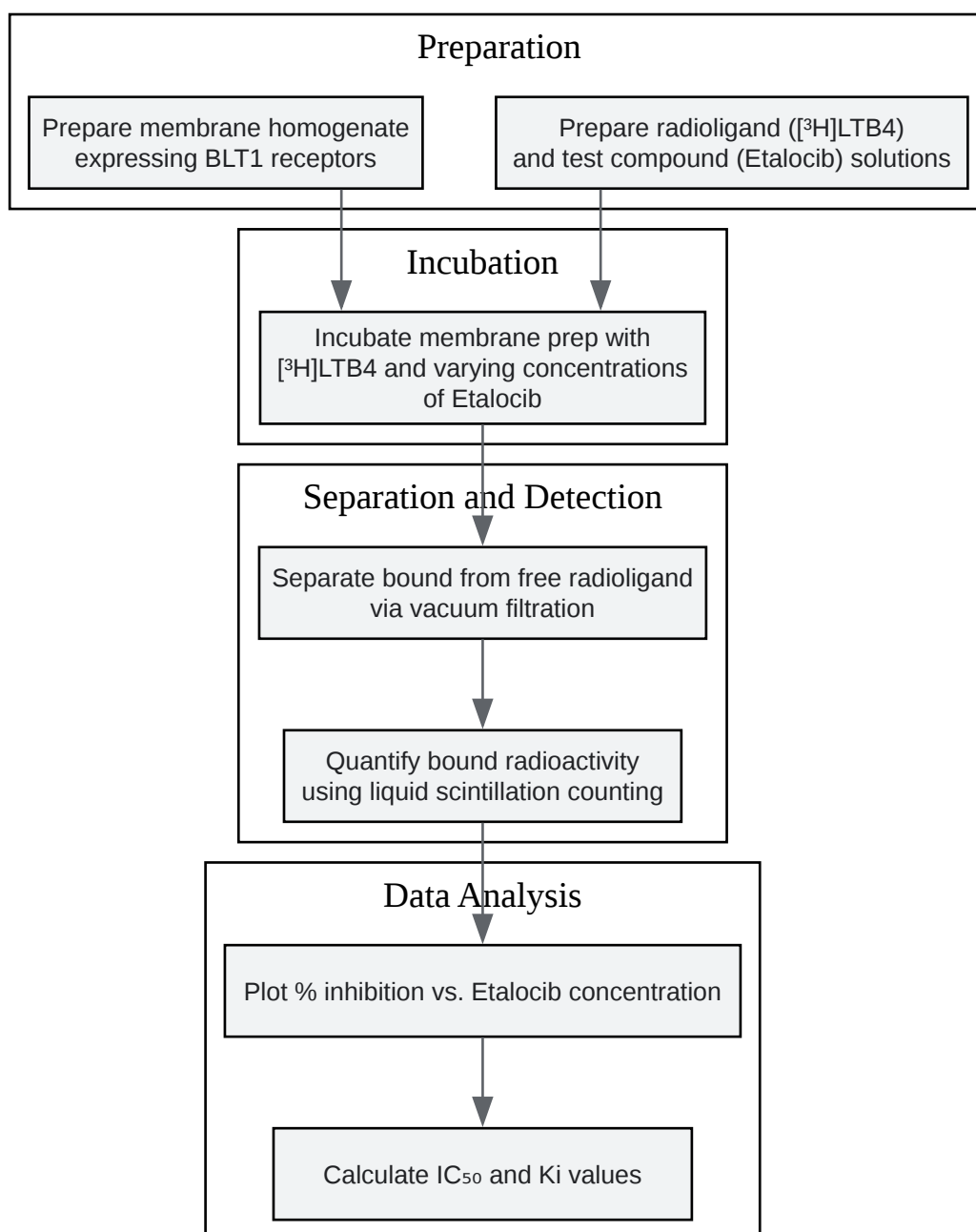
Table 3: Preclinical Pharmacokinetic Observations in Rats

| Parameter | Observation | Reference |
|---------------------------|---|-----------|
| Primary Metabolic Pathway | Glucuronidation | |
| Major Metabolites | Phenolic, acyl, and bisglucuronides | |
| Plasma Protein Binding | Irreversible binding of a fraction of drug-related material | |

Experimental Protocols

Leukotriene B4 Receptor Binding Assay (Radioligand Competition)

This protocol describes a general method for determining the binding affinity of a test compound like Etalocib to the LTB4 receptor.



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Workflow for an LTB4 receptor binding assay.

Methodology:

- **Membrane Preparation:** A cell line or tissue known to express the LTB4 receptor (e.g., guinea pig spleen homogenate) is homogenized and centrifuged to isolate the membrane fraction containing the receptors.

- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration of a radiolabeled LTB₄ ligand (e.g., [³H]LTB₄) and varying concentrations of the unlabeled test compound (Etalocib).
- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
- **Quantification:** The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding affinity (K_i).

PPAR_γ Agonist Activity Assay (Reporter Gene Assay)

This protocol outlines a common method to assess the agonist activity of a compound on PPAR_γ.

Methodology:

- **Cell Culture:** A suitable mammalian cell line is engineered to co-express the full-length human PPAR_γ and a reporter gene (e.g., luciferase) under the control of a PPAR_γ-responsive promoter.
- **Treatment:** The engineered cells are treated with varying concentrations of the test compound (Etalocib). A known PPAR_γ agonist is used as a positive control.
- **Incubation:** The cells are incubated to allow for compound uptake, receptor activation, and reporter gene expression.
- **Lysis and Detection:** The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding a substrate that produces a luminescent or colorimetric signal.

- **Data Analysis:** The signal intensity is proportional to the level of PPAR γ activation. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined.

Conclusion

Etalocib sodium is a fascinating molecule with a dual mechanism of action that has shown promise in preclinical models of inflammation and cancer. Its complex chemical structure presents interesting synthetic challenges, and its biological activity is mediated through two important signaling pathways. This guide provides a foundational understanding of **Etalocib sodium** for researchers and developers, summarizing its key chemical and biological properties and outlining the experimental approaches used to characterize such molecules. Further investigation into its clinical pharmacokinetics and efficacy will be crucial in determining its therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
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